Product packaging for eeyarestatin I(Cat. No.:)

eeyarestatin I

Cat. No.: B1262794
M. Wt: 630.4 g/mol
InChI Key: JTUXTPWYZXWOIB-LWWHHIEBSA-N
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Description

Context of Endoplasmic Reticulum Homeostasis Regulation

The endoplasmic reticulum (ER) is a vital organelle in eukaryotic cells, serving as the primary site for the synthesis, folding, and modification of secretory and transmembrane proteins. biologists.comnih.gov Maintaining a stable environment, or homeostasis, within the ER is critical for cellular function. This delicate balance can be disrupted by various physiological and pathological conditions, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.

To cope with ER stress, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by reducing the load of new proteins entering the ER, increasing the organelle's protein folding capacity, and enhancing the clearance of misfolded proteins. plos.org If these adaptive measures fail to resolve the stress, the UPR can trigger programmed cell death, or apoptosis, to eliminate the compromised cell. The timely removal of misfolded proteins from the ER is a key component of maintaining this homeostasis. apexbt.com

Significance of Endoplasmic Reticulum-Associated Protein Degradation (ERAD) in Cellular Quality Control

Endoplasmic Reticulum-Associated Protein Degradation (ERAD) is the primary pathway responsible for identifying and eliminating terminally misfolded or unassembled proteins from the ER. nih.govnih.gov This process is a cornerstone of cellular quality control, preventing the accumulation of potentially toxic protein aggregates and ensuring that only correctly folded proteins are transported to their final destinations. nih.govfrontiersin.org

The ERAD pathway is a multi-step process:

Substrate Recognition: Misfolded proteins are recognized by ER-resident chaperones and lectins.

Retrotranslocation: The recognized substrates are then moved from the ER lumen or membrane back into the cytosol through a process called retrotranslocation. researchgate.netnih.gov The Sec61 complex, which forms the protein-conducting channel in the ER membrane, is implicated as the conduit for this movement. biologists.comresearchgate.net

Ubiquitination: As substrates emerge into the cytosol, they are tagged with chains of a small protein called ubiquitin by enzymes known as ubiquitin ligases. nih.gov This polyubiquitination serves as a signal for degradation.

Extraction and Degradation: The AAA-ATPase p97 (also known as Valosin-Containing Protein or VCP) complex utilizes the energy from ATP hydrolysis to extract the polyubiquitinated substrates from the ER membrane into the cytosol. nih.govfrontiersin.orgnih.gov These extracted proteins are then delivered to the proteasome, a large protein complex that degrades them into smaller peptides. nih.govnih.gov

The p97 ATPase is essential for the degradation of both luminal and membrane-bound ERAD substrates and works in concert with various cofactors and deubiquitinating enzymes to process the misfolded proteins. nih.govnih.gov

Eeyarestatin I as a Chemical Modulator for Investigating ERAD Pathways

This compound (EerI) was identified through a high-throughput screen as a potent inhibitor of the ERAD pathway. nih.govmolbiolcell.orgnih.gov It has since become a widely used chemical probe to study the mechanisms of ERAD and its role in cellular physiology. Unlike proteasome inhibitors that block the final degradation step, this compound interferes with earlier stages of the ERAD process, prior to proteasomal degradation. molbiolcell.orgmedchemexpress.com

Research has revealed that this compound is a bifunctional compound with a complex mechanism of action, targeting multiple key components of the cellular machinery. omicsdi.orgnih.govnih.gov Its inhibitory effects are attributed to two main activities:

Inhibition of p97-associated Deubiquitination: this compound associates with the p97 complex and inhibits the activity of associated deubiquitinating enzymes, such as ataxin-3. nih.govnih.govrndsystems.com This interference with the deubiquitination process is a key part of its ERAD-blocking function. nih.gov The interaction is mediated by a nitrofuran-containing group within the this compound structure. nih.govnih.gov

Inhibition of Sec61-mediated Protein Translocation: this compound also acts as a potent inhibitor of the Sec61 translocon. biologists.comnih.govmedchemexpress.comresearchgate.net It blocks the co-translational transport of newly synthesized proteins into the ER by preventing the transfer of the nascent polypeptide from the targeting machinery to the Sec61 complex. biologists.comnih.gov This action can also lead to the induction of ER stress. biologists.com Furthermore, this compound has been shown to enhance Ca2+ leakage from the ER through the Sec61 channel. nih.gov

The dual-targeting nature of this compound makes it a unique tool for studying the intersection of protein translocation, degradation, and ER homeostasis. Its ability to disrupt ERAD has also made it a subject of interest in cancer research, as tumor cells can be particularly vulnerable to disruptions in protein homeostasis. omicsdi.orgnih.govrndsystems.com

Table 1: Molecular Targets and Cellular Effects of this compound

Target Effect of this compound Cellular Consequence References
p97-associated deubiquitinating enzymes (e.g., ataxin-3) Inhibition of deubiquitination activity Blocks ERAD at a step prior to proteasomal degradation; accumulation of polyubiquitinated ERAD substrates. nih.govnih.govmedchemexpress.comrndsystems.comtocris.com
Sec61 Translocon Inhibition of protein translocation into the ER Blocks entry of newly synthesized proteins into the secretory pathway; induces ER stress. biologists.comnih.govmedchemexpress.comrndsystems.comresearchgate.net

Table 2: Mentioned Compounds

Compound Name
This compound
Ataxin-3
Ubiquitin

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H25Cl2N7O7 B1262794 eeyarestatin I

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25Cl2N7O7/c1-27(2)24(35(40)25(38)31-19-9-5-17(28)6-10-19)34(20-11-7-18(29)8-12-20)26(39)33(27)16-22(37)32-30-15-3-4-21-13-14-23(43-21)36(41)42/h3-15,24,40H,16H2,1-2H3,(H,31,38)(H,32,37)/b4-3+,30-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUXTPWYZXWOIB-LWWHHIEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)N1CC(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)Cl)N(C(=O)NC4=CC=C(C=C4)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(N(C(=O)N1CC(=O)N/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)Cl)N(C(=O)NC4=CC=C(C=C4)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25Cl2N7O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60893495
Record name Eeyarestatin I -E isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310099-63-8
Record name Eeyarestatin I -E isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Framework of Eeyarestatin I Activity

Inhibition of ER-Associated Protein Degradation (ERAD)

Eeyarestatin I is a potent inhibitor of the ERAD pathway, a critical quality control process that removes terminally misfolded proteins from the endoplasmic reticulum. tocris.commedchemexpress.comrndsystems.com The ERAD process involves the recognition of misfolded proteins, their retrotranslocation (or dislocation) from the ER back into the cytosol, ubiquitination, and subsequent degradation by the proteasome. nih.govnih.gov this compound intervenes in this pathway at a step prior to proteasomal degradation. medchemexpress.com

A key step in ERAD is the dislocation of misfolded polypeptides from the ER lumen into the cytosol. nih.gov This process requires the action of the p97 ATPase complex, which utilizes the energy from ATP hydrolysis to extract polyubiquitinated substrates from the ER membrane. nih.govnih.gov this compound has been shown to associate with the p97 complex, effectively inhibiting this dislocation step. nih.govnih.gov By targeting p97-dependent protein degradation, this compound causes the accumulation of misfolded proteins within the ER. researchgate.netresearchgate.net

Specifically, this compound targets the p97-associated deubiquitinating process (PAD). tocris.commedchemexpress.comrndsystems.com It appears to negatively influence the activity of deubiquitinating enzymes associated with p97, such as ataxin-3. tocris.comrndsystems.comnih.gov This inhibition leads to the accumulation of polyubiquitinated ERAD substrates that are stalled in the process of being extracted from the ER. nih.gov

The retrotranslocation of misfolded proteins across the ER membrane is a central component of the ERAD pathway. nih.govnih.gov this compound's inhibitory effect on the p97 ATPase complex directly impedes this process. nih.gov The p97 complex, along with its cofactors Ufd1 and Npl4, provides the mechanical force needed to pull substrates out of the ER. nih.govnih.gov By interfering with a p97-associated deubiquitination step that is crucial for degradation, this compound effectively blocks the retrotranslocation of numerous ERAD substrates. nih.govnih.gov This leads to their retention within the ER, a hallmark of this compound's activity.

ERAD ProcessKey ComponentEffect of this compound
Substrate Dislocationp97 ATPase ComplexInhibition of activity
Deubiquitinationp97-associated DUBs (e.g., ataxin-3)Inhibition of deubiquitinating process
Retrotranslocationp97-Ufd1-Npl4 ComplexBlockage of substrate extraction from ER

Interference with Protein Translocation into the Endoplasmic Reticulum

Beyond its role in ERAD, this compound is also a powerful inhibitor of the co-translational transport of proteins into the ER. nih.govnih.govbiologists.com This process is fundamental for the synthesis of all secreted and most membrane proteins. nih.govbiologists.com Nascent polypeptides destined for the ER are typically guided to the ER membrane by the signal recognition particle (SRP), which then transfers the ribosome-nascent chain complex to the Sec61 translocon, a protein-conducting channel. nih.govutah.edu

The Sec61 complex is the central component of the ER translocon, forming the pore through which nascent polypeptides pass. nih.govresearchgate.net Research has demonstrated that this compound directly targets a component of the Sec61 complex. nih.govnih.govresearchgate.net This interaction with the Sec61 translocon is the likely cause for the potent inhibition of co-translational protein translocation observed both in vitro and in vivo. nih.govbiologists.com By affecting the Sec61 channel, this compound disrupts the entry of a wide range of proteins into the secretory pathway. nih.gov

Detailed mechanistic studies have revealed that this compound acts at a specific step in the translocation process. nih.govnih.gov It does not inhibit protein synthesis itself, nor does it prevent the initial targeting of the ribosome-nascent chain complex to the ER membrane by the SRP and its receptor. nih.gov Instead, this compound's primary effect is to block the subsequent transfer of the nascent polypeptide from the targeting machinery (SRP) to the Sec61 complex. nih.govnih.govresearchgate.net This blockage prevents the productive engagement of the nascent chain with the translocation channel, effectively halting its entry into the ER. nih.govbiologists.com

Protein Translocation StepKey ComponentEffect of this compound
Nascent Chain TargetingSignal Recognition Particle (SRP)No effect
Nascent Chain TransferSRP to Sec61 ComplexInhibited/Prevented
Translocation Channel FunctionSec61 ComplexTargeted and inactivated

Specific Molecular Targets and Binding Dynamics of Eeyarestatin I

Valosin-Containing Protein (p97/VCP) ATPase

The primary cellular target of Eeyarestatin I is the p97/VCP ATPase, an essential enzyme involved in a multitude of cellular processes, including the degradation of misfolded proteins from the endoplasmic reticulum. nih.govnih.gov

This compound directly interacts with the p97 ATPase. nih.govplos.org This binding has been demonstrated through surface plasmon resonance (SPR) and pull-down assays, with an estimated dissociation constant (Kd) in the range of 5–10 µM. nih.govplos.org The interaction is mediated by a nitrofuran-containing (NFC) group within the this compound molecule. nih.govplos.org Studies utilizing p97 mutants have indicated that the binding site for this compound is likely located within the D1 ATPase domain of the p97 protein. nih.govplos.org Experiments with p97 mutants lacking either the N-terminal cofactor-binding domain or the second ATPase domain (D2) showed similar binding affinity to the wild-type protein, further supporting the D1 domain as the primary interaction site. nih.govplos.org

ParameterFindingSource(s)
Direct Targetp97/VCP ATPase nih.govplos.org
Binding Affinity (Kd)5–10 µM nih.govplos.org
Functional Binding GroupNitrofuran-containing (NFC) moiety nih.govplos.org
Primary Binding DomainD1 ATPase domain nih.govplos.org

The binding of this compound to p97 is thought to induce conformational changes in the protein complex. nih.govnih.gov This alteration is supported by observations of a fraction of p97 exhibiting reduced motility on SDS-PAGE gels in cells treated with the inhibitor. nih.gov This suggests that this compound may promote the formation of non-functional p97 oligomers, some of which are resistant to SDS treatment. nih.gov The interaction may also alter the composition of the p97 complex by affecting its association with other cofactors. nih.gov Specifically, in this compound-treated cells, the SDS-resistant p97 oligomer species is detectable primarily in the membrane fraction, indicating that this compound selectively interferes with membrane-associated p97. nih.gov

This compound is a potent inhibitor of endoplasmic reticulum-associated protein degradation (ERAD), a critical p97-dependent process for clearing misfolded proteins. nih.govnih.govrndsystems.comtocris.com Interestingly, the functional impairment caused by this compound does not appear to stem from the direct inhibition of p97's ATPase activity, as in vitro studies have shown that the compound does not lower this enzymatic function. nih.govplos.org Instead, the inhibitory effect of this compound is attributed to its negative influence on a deubiquitinating process that is mediated by p97-associated enzymes and occurs downstream of p97's ATP hydrolysis. nih.gov By associating with the p97 complex, this compound interferes with this crucial deubiquitination step, which is necessary for the turnover of ERAD substrates. nih.govresearchgate.net

p97-Associated Deubiquitinating Enzymes

The mechanism of this compound extends to the modulation of deubiquitinating enzymes (DUBs) that associate with the p97 complex. It specifically targets the p97-associated deubiquitinating process (PAD). rndsystems.comtocris.commedchemexpress.com

A key deubiquitinating enzyme affected by this compound is Ataxin-3 (atx3). nih.govnih.govrndsystems.comtocris.com Research has identified atx3 as one of the DUBs whose function is inhibited by the compound. nih.gov Ataxin-3 functions downstream of p97, promoting the deubiquitination of substrates that have been extracted from the ER membrane by p97. nih.gov The binding of this compound to p97 complexes does not prevent the physical association between p97 and atx3. nih.gov Rather, it interferes with the deubiquitinating activity of the p97-atx3 machinery. nih.gov

Target ProcessSpecific Enzyme InhibitedMechanism of InhibitionSource(s)
p97-Associated Deubiquitination (PAD)Ataxin-3 (atx3)Interferes with atx3-dependent deubiquitination of p97 substrates nih.govnih.govrndsystems.comtocris.com

The inhibition of p97-associated deubiquitination by this compound leads to significant alterations in cellular ubiquitination patterns. A primary consequence is the accumulation of polyubiquitinated ERAD substrates in the cytosol. nih.gov This buildup of ubiquitinated proteins can lead to a depletion of the free ubiquitin pool within the cell. nih.gov Furthermore, treatment with this compound has been shown to result in a dose-dependent increase in the ubiquitination of specific proteins, such as the ER stress sensors PERK and IRE1α. medchemexpress.com The influence of this compound is not limited to ERAD substrates, as p97-associated deubiquitination is also involved in the degradation of other soluble proteins, indicating a broader impact on proteasome-dependent protein turnover. nih.govnih.gov

: Sec61 Translocon Complex

This compound (ES-I) has been identified as a potent inhibitor of protein translocation at the endoplasmic reticulum (ER), directly targeting the Sec61 translocon complex. researchgate.netnih.govnih.govtocris.com This complex is the central component of the protein-conducting channel responsible for the co-translational import of most secretory and membrane proteins into the ER. nih.govbiologists.com

Characterization of Sec61-Mediated Protein Translocation Inhibition

This compound obstructs the canonical protein transport pathway from the cytosol into the mammalian ER. researchgate.netnih.gov Its inhibitory action occurs at a specific step in the co-translational translocation process. While ES-I does not affect protein synthesis itself or the initial targeting of the ribosome-nascent chain (RNC) complex to the ER membrane, it prevents the subsequent productive interaction between the RNC and the Sec61 translocon. nih.gov

Detailed mechanistic studies have revealed that this compound acts by preventing the transfer of the nascent polypeptide from the co-translational targeting machinery, specifically the signal recognition particle (SRP) and its receptor (SR), to the Sec61 complex. researchgate.netnih.govnih.gov This suggests that ES-I likely targets a component of the Sec61 complex directly, sterically perturbing the association of the targeting complex with the translocon. nih.gov The inhibition is effective for a wide range of both secretory and membrane proteins that utilize the co-translational pathway, indicating that the Sec61 complex is the primary site of action. nih.gov

Research findings on the inhibitory effects of this compound are summarized below:

Translocation Step Effect of this compound Supporting Evidence
Protein Synthesis No inhibitionAnalysis of total protein labeling in treated cells shows no significant change. nih.gov
Membrane Targeting No inhibitionInteractions between the nascent chain, SRP, and the SRP receptor remain unaffected by ES-I treatment. nih.gov
Nascent Chain Transfer Inhibited ES-I prevents the transfer of the nascent polypeptide from the SRP-receptor complex to the Sec61 channel. researchgate.netnih.govmedchemexpress.com
Translocon Gating Blocked (indirectly)By preventing nascent chain transfer, the channel is not productively engaged and remains closed to translocation. biorxiv.orgnih.gov

This mechanism suggests that this compound "inactivates" the Sec61 complex, rendering it unable to accept the nascent polypeptide from the delivery machinery. nih.gov

Comparative Analysis with Other Translocation Inhibitors

The Sec61 translocon is a target for various natural and synthetic small molecules, each with distinct or overlapping inhibitory mechanisms. biorxiv.orgmdpi.com A comparative analysis reveals key differences in their modes of action relative to this compound.

Unlike inhibitors such as the cyclodepsipeptides cotransin (B10778824) and CAM741, which bind to Sec61α and inhibit translocation at a post-targeting stage after the nascent chain has already engaged the translocon, this compound appears to act at an earlier step. nih.gov Recent structural studies have shown that a remarkable number of structurally diverse inhibitors, including mycolactone (B1241217), ipomoeassin F, cotransin, decatransin, and apratoxin, bind to a common, lipid-exposed pocket on Sec61 formed by the partially open lateral gate and the plug domain. biorxiv.orgnih.gov These molecules are thought to stabilize the plug in a closed state, thereby preventing the translocation pore from opening to the nascent polypeptide. biorxiv.orgnih.gov

This compound also binds to this common pocket. biorxiv.orgnih.gov However, its functional effect—preventing the initial transfer of the nascent chain from the SRP complex to the translocon—is distinct from inhibitors that allow initial engagement before halting further translocation. nih.gov Mycolactone, for example, is a potent, broad-spectrum inhibitor that prevents the signal peptide-mediated opening of the translocon. mdpi.comnih.govnih.gov Ipomoeassin F, a plant-derived inhibitor, also binds Sec61α at a site that likely overlaps with that of cotransin and mycolactone, but it demonstrates a degree of substrate selectivity. nih.govacs.org

The following table provides a comparative overview of various Sec61 inhibitors:

Inhibitor Class/Origin Proposed Mechanism of Action Stage of Inhibition
This compound Synthetic Small MoleculeBinds to a pocket at the lateral gate and plug; prevents transfer of the nascent chain from the SRP-receptor to the Sec61 complex. nih.govbiorxiv.orgPre-translocation engagement
Mycolactone Natural Product (Polyketide)Binds to the common pocket, preventing signal peptide engagement and locking the translocon in an inactive state. mdpi.comnih.govelifesciences.orgTargeting/Engagement
Ipomoeassin F Natural Product (Glycoresin)Binds Sec61α at a site overlapping with mycolactone and cotransin; shows some substrate selectivity. nih.govacs.orgPost-targeting
Cotransin Natural Product (Cyclodepsipeptide)Binds Sec61α and inhibits translocation of a selective subset of proteins after the nascent chain has engaged the translocon. nih.govnih.govPost-targeting
Apratoxin A Natural Product (Cyclodepsipeptide)Binds to the common pocket and inhibits biogenesis of a broad range of Sec61 substrate proteins. nih.govrsc.orgPost-targeting
Decatransin Synthetic Small MoleculeActs as a substrate-nonselective inhibitor of both co- and post-translational translocation. nih.govrsc.orgPost-targeting

This comparative analysis highlights that while many inhibitors share a common binding region on the Sec61 complex, this compound is functionally distinct by acting at a uniquely early stage, effectively blocking the "handover" of the nascent protein to the translocation channel. nih.gov

Cellular Pathway Perturbations Induced by Eeyarestatin I

Endoplasmic Reticulum Stress Response (ER Stress)

Eeyarestatin I is a significant disruptor of ER homeostasis, primarily by targeting processes essential for the proper handling of proteins within this organelle. nih.govnih.govresearchgate.net This disruption triggers a cellular state known as ER stress.

Induction of ER Homeostasis Disruption

This compound instigates ER stress through a multifaceted mechanism. A primary mode of action is the inhibition of the endoplasmic reticulum-associated protein degradation (ERAD) pathway. rndsystems.com This pathway is a critical quality control mechanism that removes terminally misfolded proteins from the ER for degradation by the proteasome. This compound specifically targets the p97-associated deubiquitinating process, which is essential for the extraction of ubiquitinated misfolded proteins from the ER membrane into the cytosol. rndsystems.comresearchgate.net By inhibiting this step, this compound causes the accumulation of misfolded and unfolded proteins within the ER lumen, directly disturbing the organelle's homeostasis. nih.govresearchgate.net

Activation of the Integrated Stress Response Program

The disruption of ER homeostasis by this compound leads to the activation of a broader cellular stress response known as the Integrated Stress Response (ISR). pnas.org The ISR is a signaling network activated by various stress conditions that converges on the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). This phosphorylation leads to a general attenuation of protein synthesis to reduce the load of new proteins entering the stressed ER.

Treatment with this compound has been shown to elicit an integrated stress response program at the ER, leading to the activation of specific transcription factors. researchgate.netpnas.org Notably, it activates the CREB/ATF family of transcription factors, including ATF3 and ATF4. nih.govpnas.org These transcription factors play a crucial role in orchestrating the transcriptional response to ER stress, upregulating genes involved in amino acid metabolism, antioxidant responses, and, if the stress is prolonged, apoptosis. pnas.org The activation of ATF3 and ATF4 is a key component of the cellular effort to adapt to and resolve the stress induced by this compound. researchgate.netpnas.org

Unfolded Protein Response (UPR) Activation

The accumulation of unfolded proteins in the ER, a direct consequence of this compound's activity, triggers the Unfolded Protein Response (UPR). nih.govnih.gov The UPR is an adaptive signaling pathway that aims to restore ER homeostasis by increasing the protein folding capacity of the ER, enhancing ERAD, and reducing the protein load on the organelle. mdpi.com

Upregulation of ER Stress Markers (e.g., BiP, CHOP)

A hallmark of UPR activation is the increased expression of ER stress marker proteins. researchgate.net Treatment of cells with this compound leads to a significant upregulation of the chaperone BiP (also known as GRP78) and the pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein). medchemexpress.comresearchgate.net BiP is a master regulator of the UPR; it binds to unfolded proteins and also keeps the UPR sensors in an inactive state under normal conditions. nih.govbiorxiv.orgelifesciences.org Its upregulation is a direct attempt by the cell to increase its protein-folding capacity. nih.gov

CHOP, on the other hand, is a key mediator of ER stress-induced apoptosis. researchgate.net Its increased expression indicates that the cellular stress induced by this compound is substantial and may overwhelm the adaptive capacity of the UPR, pushing the cell towards a death pathway. medchemexpress.com The dose-dependent increase in both BiP and CHOP serves as a reliable indicator of the extent of ER stress induced by this compound. medchemexpress.comresearchgate.net

ER Stress MarkerFunctionEffect of this compound
BiP (GRP78) ER chaperone, central regulator of the UPR.Upregulated
CHOP Pro-apoptotic transcription factor.Upregulated

Activation of UPR Transducers (e.g., PERK, IRE1α, ATF6)

The UPR is initiated by three ER-transmembrane sensor proteins: PERK (PKR-like endoplasmic reticulum kinase), IRE1α (inositol-requiring enzyme 1α), and ATF6 (activating transcription factor 6). nih.govmolbiolcell.orgj-organoid.org Under normal conditions, these sensors are kept inactive through their association with BiP. biorxiv.orgresearchgate.net The accumulation of unfolded proteins causes BiP to dissociate from these sensors, leading to their activation. elifesciences.orgresearchgate.net

Studies have shown that this compound treatment leads to the activation of the PERK and IRE1α branches of the UPR. nih.govresearchgate.net

PERK activation leads to the phosphorylation of eIF2α, causing a global reduction in protein synthesis. researchgate.netfrontiersin.org Paradoxically, this also leads to the preferential translation of the transcription factor ATF4. frontiersin.org

IRE1α activation unleashes its endoribonuclease activity, which unconventionally splices the mRNA of the X-box binding protein 1 (XBP1). researchgate.netfrontiersin.org The spliced XBP1 mRNA is then translated into a potent transcription factor that upregulates genes involved in protein folding, quality control, and ERAD. frontiersin.org

ATF6 activation involves its translocation to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones and other UPR target genes. j-organoid.orgresearchgate.net

Treatment with this compound has been observed to result in increased expression and, in some cases, ubiquitination of PERK and IRE1α. medchemexpress.comresearchgate.net

UPR TransducerActivation MechanismDownstream Effect
PERK Dimerization and autophosphorylation.Phosphorylation of eIF2α, translation of ATF4.
IRE1α Dimerization and autophosphorylation.Splicing of XBP1 mRNA.
ATF6 Translocation to Golgi and cleavage.Upregulation of ER chaperones.

Role of Non-Translocated Polypeptides in UPR Induction

A significant aspect of this compound's mechanism is its inhibition of protein translocation into the ER. nih.gov This leads to the accumulation of non-translocated polypeptides in the cytosol, which are aberrant products that are typically ubiquitinated and targeted for degradation by the ubiquitin-proteasome system. nih.gov

Emerging evidence suggests that these non-translocated proteins themselves can contribute to the activation of the UPR. nih.gov It is proposed that the accumulation of these mislocalized proteins at the cytosolic face of the ER membrane represents a novel form of cellular stress that activates the UPR, possibly through an as-yet-unidentified mechanism. nih.gov This finding suggests that the UPR can be triggered not only by the accumulation of unfolded proteins within the ER lumen but also by perturbations at the ER membrane's cytosolic side. nih.gov This broadens the understanding of how cells monitor and respond to disruptions in protein biogenesis. nih.gov

Downstream Signaling Cascade Activation (e.g., Akt, JNK)

Inhibition of ERAD by compounds like this compound leads to the accumulation of misfolded proteins in the ER, a condition known as ER stress. This activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring homeostasis. A key component of the UPR is the activation of c-Jun N-terminal kinase (JNK). The ER transmembrane protein IRE1α, a primary sensor of ER stress, can recruit TNF receptor-associated factor 2 (TRAF2), which in turn activates the JNK pathway. nih.gov While direct studies extensively detailing the impact of this compound on the Akt signaling pathway are limited, the induction of ER stress is a known modulator of various survival and apoptotic signals, including Akt. The activation of JNK during the early phases of ER stress can paradoxically have an anti-apoptotic effect by inducing the expression of inhibitor of apoptosis proteins (IAPs). nih.gov However, sustained JNK activation under prolonged ER stress is a well-established driver of apoptosis.

Induction of Apoptotic Pathways

This compound's cytotoxic effects, particularly in cancer cells, are largely mediated through the induction of apoptosis. This process is intricately linked to the ER stress it provokes and converges on the activation of specific pro-apoptotic proteins. pnas.orgmedchemexpress.comrndsystems.comtocris.com

Central to this compound-induced apoptosis is the upregulation of the Bcl-2 homology 3 (BH3)-only protein, NOXA. pnas.org As a pro-apoptotic protein, NOXA functions by binding to and neutralizing anti-apoptotic Bcl-2 family members, such as Mcl-1, thereby liberating pro-apoptotic effector proteins like Bak and Bax to initiate mitochondrial outer membrane permeabilization and subsequent caspase activation. Research has consistently shown that the cytotoxic effects of this compound are significantly diminished in cells where NOXA expression is knocked down, confirming its essential role in mediating cell death. nih.gov This mechanism is similar to that observed for the proteasome inhibitor bortezomib (B1684674), which also induces apoptosis via NOXA. pnas.org

The induction of NOXA by this compound is a direct consequence of the ER stress response and is controlled at the transcriptional level. pnas.orgnih.gov The process involves a cooperative effort between two key transcription factors: Activating Transcription Factor 3 (ATF3) and Activating Transcription Factor 4 (ATF4). pnas.orgnih.gov

ER Stress Induction : By inhibiting ERAD, this compound causes an accumulation of unfolded proteins, triggering the UPR.

ATF4 and ATF3 Activation : The UPR activates several signaling branches, one of which leads to the preferential translation of ATF4 mRNA and increased expression of ATF3. nih.govnih.gov

Complex Formation and Promoter Binding : ATF3 and ATF4 then form a heterodimeric complex. This complex binds directly to a cAMP response element (CRE) within the NOXA promoter. pnas.orgresearchgate.net

Synergistic Activation : Studies have demonstrated that ATF3 and ATF4 synergistically activate the NOXA promoter, leading to a robust increase in NOXA mRNA and subsequent protein levels. pnas.orgresearchgate.net This activation occurs independently of the tumor suppressor p53.

Table 1: Key Proteins in this compound-Induced NOXA Activation

ProteinTypeRole in NOXA Activation
ATF4 Transcription FactorInduced by ER stress; forms a complex with ATF3 to bind the NOXA promoter. pnas.orgnih.gov
ATF3 Transcription FactorInduced by ER stress; forms a complex with ATF4 and is critical for recruiting it to the NOXA promoter. pnas.orgresearchgate.net
NOXA BH3-only ProteinThe primary pro-apoptotic mediator of this compound-induced cell death. pnas.org
Histone H2A Core Histone ProteinIts ubiquitination acts as a repressive mark on the NOXA gene; this is removed by this compound treatment. pnas.org

Beyond direct transcriptional activation by the ATF3/ATF4 complex, this compound also employs an epigenetic mechanism to ensure robust NOXA expression. This involves the modulation of histone ubiquitination. Specifically, this compound treatment leads to a decrease in the monoubiquitination of histone H2A (ub-H2A). pnas.org Mono-ubiquitinated H2A is generally considered an epigenetic mark associated with transcriptional repression. pnas.orgumn.edu By causing a loss of this repressive mark on the NOXA gene locus, this compound relieves an inhibitory constraint on its transcription. This epigenetic derepression works in concert with the activating signals from the ATF3/ATF4 complex to potently induce NOXA expression and commit the cell to apoptosis. pnas.orgnih.gov

Modulation of Intracellular Trafficking Pathways

This compound's influence extends beyond protein degradation and apoptosis to the fundamental process of intracellular protein and toxin trafficking.

This compound has been shown to interfere with retrograde transport pathways, the routes by which molecules are moved from endosomes back to the Golgi apparatus and the endoplasmic reticulum. However, this effect is selective. nih.govnih.gov

Research using bacterial toxins that hijack this pathway has revealed that this compound significantly inhibits the retrograde trafficking of Shiga-like toxin (SLTx). nih.govplos.org Treatment with the compound results in a delayed accumulation of SLTx in the Golgi apparatus. nih.gov This suggests that this compound acts on a component involved in vesicular transport from endosomes to the Golgi. nih.gov

Conversely, the retrograde trafficking of the plant toxin ricin remains unperturbed by this compound treatment. nih.govplos.org This selectivity is noteworthy because both SLTx and ricin follow superficially similar retrograde pathways. The differential effect implies that these toxins utilize distinct molecular machinery for at least parts of their journey and that this compound's target is specific to the SLTx pathway. nih.gov

Table 2: Effect of this compound on Retrograde Toxin Transport

ToxinReceptorRetrograde PathwayEffect of this compound
Shiga-like Toxin (SLTx) Glycosphingolipid Gb3Cell Surface -> Endosomes -> Golgi -> ERInhibited; delayed delivery to the Golgi. nih.govnih.gov
Ricin Glycoproteins/GlycolipidsCell Surface -> Endosomes -> Golgi -> ERUnaffected. nih.govplos.org

Perturbation of Anterograde Transport

This compound (ESI) has been identified as a significant disruptor of anterograde transport, the cellular process responsible for moving molecules from the endoplasmic reticulum (ER) through the Golgi apparatus to the plasma membrane. nih.govnih.gov Research has demonstrated that ESI's interference with the secretory pathway is multifaceted, beginning with a primary inhibition of protein translocation into the ER. nih.govresearchgate.net The compound targets the Sec61 complex, the central component of the ER translocon, which mediates the entry of newly synthesized proteins into the secretory pathway. nih.govmedchemexpress.comtocris.com By preventing the transfer of nascent polypeptides from the targeting machinery to the Sec61 complex, this compound effectively creates an upstream blockade, reducing the pool of proteins available for anterograde transport. nih.govresearchgate.net

Beyond this initial blockade, studies have shown that this compound also directly impedes the subsequent vesicular trafficking stages of the secretory pathway. nih.gov A key model protein used to study anterograde transport is the temperature-sensitive mutant of the vesicular stomatitis virus glycoprotein (B1211001) (tsO45 VSV-G). nih.govplos.org In experiments using this marker, treatment with this compound resulted in a clear delay in the trafficking of the VSV-G protein from the ER, through the Golgi apparatus, and to its final destination at the cell surface. nih.govnih.gov This delay is characterized by retarded Golgi-specific glycan modifications, indicating a slower transit through the Golgi cisternae. nih.gov The strong inhibition of general protein secretion observed with this compound is therefore considered a cumulative effect of both inhibiting Sec61-mediated translocation and delaying the subsequent vesicular transport steps to the cell surface. nih.gov

Model System/MarkerExperimental ObservationConclusion on this compound's EffectReference
tsO45 VSV-G ProteinDelayed Golgi-specific glycan modifications and appearance at the plasma membrane.Inhibits transit through the secretory pathway. nih.govnih.govplos.org
α1-antitrypsin (α1-AT)Substantial reduction of the secreted glycoprotein in the media of treated HepG2 cells.Inhibits secretion of a model secretory protein. researchgate.net
General Secretory GlycoproteinsPronounced reduction of secreted glycoproteins from pulse-labeled HepG2 cells, more so than with Brefeldin A.Acts as a potent inhibitor of protein secretion. nih.govresearchgate.net
In Vitro Translocation AssaysPrevents the transfer of nascent polypeptides from the signal recognition particle (SRP) to the Sec61 complex.Directly targets and inhibits the Sec61 translocon, blocking protein entry into the ER. nih.govresearchgate.net

Impact on Vesicular Transport Mechanisms

The influence of this compound extends beyond the anterograde pathway, affecting multiple vesicular transport mechanisms within the cell. nih.gov Evidence indicates that ESI acts on one or more components integral to the machinery of vesicular transport, leading to disruptions in both anterograde and retrograde trafficking pathways. nih.govnih.gov This suggests that this compound does not simply halt all membrane traffic but rather interferes with specific, shared components of these pathways. Notably, even after prolonged exposure to the compound, no significant morphological changes to the Golgi apparatus are observed, implying that the drug's target is likely a functional component of the transport machinery rather than a structural element of the organelle. nih.gov

The compound's impact is not uniform across all trafficking routes, highlighting a degree of specificity in its action. While it delays the anterograde transport of VSV-G, it also inhibits the retrograde transport of Shiga-like toxin (SLTx) to the ER and reduces the rate of endosomal trafficking of diphtheria toxin. nih.govnih.gov The trafficking of SLTx is delayed in its accumulation in the Golgi apparatus. nih.gov Conversely, the retrograde trafficking pathway utilized by the plant toxin ricin appears to be unperturbed by this compound treatment. nih.govplos.org This differential effect suggests that while these toxins all traffic retrogradely to the ER, they may utilize distinct vesicular carriers or accessory proteins, some of which are sensitive to this compound while others are not. The collective data indicate that this compound is a broad-acting inhibitor of vesicular transport, with its effects manifesting in the delay or disruption of multiple, but not all, intracellular trafficking pathways. nih.gov

Transport PathwayCargo/MarkerEffect of this compoundReference
Anterograde (ER to Plasma Membrane)tsO45 VSV-GDelayed trafficking and arrival at the cell surface. nih.govnih.gov
Retrograde (Endosome to ER)Shiga-like Toxin (SLTx)Inhibited; delayed accumulation in the Golgi/peri-nuclear region. nih.govnih.gov
Endosomal TraffickingDiphtheria ToxinReduced rate of transport to low pH endosomes. nih.govnih.gov
Retrograde (Endosome to ER)RicinNo measurable effect; pathway remains unperturbed. nih.govplos.org

Broader Cellular and Biological Consequences

Regulation of Epithelial-Mesenchymal Transition (EMT)

Eeyarestatin I has been shown to potently induce an epithelial-mesenchymal transition (EMT)-like state in cancer cells. oncotarget.com EMT is a fundamental biological process in which epithelial cells, which are typically stationary and interconnected, acquire mesenchymal characteristics, including increased motility and invasiveness. nih.gov This transition is a hallmark of tumor progression and metastasis. nih.gov

In studies involving lung adenocarcinoma cell lines, such as A549 and H358, treatment with this compound led to a significant upregulation of mesenchymal markers while concurrently decreasing the expression of epithelial markers. oncotarget.comresearchgate.net This shift in protein expression is a key indicator of EMT. abcam.com For instance, the expression of the epithelial marker E-cadherin was diminished following this compound treatment, while the expression of mesenchymal markers like Vimentin and Zeb1 was significantly elevated. researchgate.net

Interestingly, the EMT-like state induced by this compound appears to be a reversible phenomenon. Upon removal of the compound, the expression of epithelial markers was largely restored, and the levels of mesenchymal markers decreased, although they did not completely return to baseline levels. oncotarget.comresearchgate.net This suggests a plastic cellular response to the inhibition of the ERAD pathway. The induction of EMT by this compound is linked to the induction of endoplasmic reticulum (ER) stress, indicating a critical balance between ER homeostasis and the maintenance of cellular phenotype. oncotarget.comresearchgate.net

Table 1: Effect of this compound on EMT Marker Expression in Lung Adenocarcinoma Cells

Cell Line Treatment Epithelial Marker (E-cadherin) Mesenchymal Marker (Vimentin) Mesenchymal Marker (Zeb1)
A549 Vehicle Baseline Baseline Baseline
A549 This compound Decreased Increased Increased
H358 Vehicle Baseline Baseline Baseline
H358 This compound Decreased Increased Increased

Influence on Cellular Migration and Invasion Dynamics

A direct consequence of the EMT-like state induced by this compound is the enhancement of cellular migration and invasion, critical steps in the metastatic cascade of cancer. researchgate.net The acquisition of a mesenchymal phenotype is intrinsically linked to an increased capacity for cell movement. nih.gov

In vitro assays have demonstrated that pre-treatment of lung adenocarcinoma cells with this compound leads to a significant increase in their migratory and invasive potential. oncotarget.comresearchgate.net Boyden chamber assays, which measure the ability of cells to migrate through a porous membrane, revealed that this compound-treated cells exhibited a greater number of migrated and invaded cells compared to vehicle-treated controls. researchgate.net

Furthermore, wound healing assays, another method to assess cell migration, showed that treatment with this compound resulted in nearly complete closure of an artificial "wound" in a cell monolayer, in contrast to the slower healing observed in control cells. researchgate.net These findings are consistent with the observed changes in EMT markers and underscore the role of ER stress and ERAD inhibition in promoting a more aggressive and motile cancer cell phenotype. oncotarget.comresearchgate.net

Table 2: Impact of this compound on Lung Cancer Cell Migration and Invasion

Assay Cell Line Treatment Outcome
Boyden Chamber (Migration) A549 This compound Increased number of migrated cells
Boyden Chamber (Invasion) A549 This compound Increased number of invaded cells
Boyden Chamber (Migration) H358 This compound Increased number of migrated cells
Boyden Chamber (Invasion) H358 This compound Increased number of invaded cells
Wound Healing Assay A549 This compound Accelerated wound closure

Enhancement of Adeno-Associated Viral Transduction

Beyond its effects on cancer biology, this compound has been identified as a novel reagent that can significantly enhance the transduction efficiency of adeno-associated viruses (AAVs). nih.gov AAVs are promising vectors for gene therapy, and strategies to improve their efficacy are of great interest. unc.edunih.gov

Treatment with this compound has been shown to increase AAV transduction by as much as an order of magnitude. nih.gov This enhancement is observed across different AAV serotypes, cell types, and vector genome architectures, highlighting a broad-acting mechanism. nih.govunc.edu The effect of this compound on AAV transduction is distinct from that of proteasome inhibitors like MG132, which are also known to increase AAV transduction. nih.govunc.edu

Mechanistically, this compound appears to redirect the intracellular trafficking of AAV particles. nih.govunc.edu Instead of the typical retrograde trafficking pathway to the Golgi apparatus, this compound treatment leads to the sequestration of AAV particles within large vesicles that are positive for the late endosomal marker Rab7 and the lysosomal marker LAMP1. nih.gov This redirection of AAV to these enlarged vesicles is thought to protect the viral capsids from degradation by the proteasome, ultimately leading to increased nuclear accumulation and enhanced transduction. unc.edu

Table 3: this compound-Mediated Enhancement of AAV Transduction

Parameter Observation
Magnitude of Enhancement Approximately 10-fold increase in transduction nih.govunc.edu
Serotype Independence Effective for multiple AAV serotypes nih.gov
Cell Type Independence Enhances transduction in various human cell types nih.gov
Vector Genome Independence Effective regardless of vector genome architecture nih.gov
Mechanism Redirects AAV to Rab7/LAMP1-positive vesicles nih.govunc.edu
Synergy with Proteasome Inhibitors Acts through a mutually exclusive mechanism to proteasome inhibitors nih.gov

Interplay with the Ubiquitin-Proteasome System Beyond Primary ERAD Inhibition

This compound's interaction with the ubiquitin-proteasome system (UPS) is multifaceted and extends beyond its initial characterization as an ERAD inhibitor. nih.govmedchemexpress.com The UPS is a critical cellular machinery responsible for the degradation of most intracellular proteins, and its proper functioning is essential for maintaining protein homeostasis.

This compound specifically targets the p97-associated deubiquitinating process (PAD). nih.govmedchemexpress.com The p97/VCP ATPase is a key player in ERAD, responsible for extracting ubiquitinated proteins from the ER membrane for subsequent degradation by the proteasome. plos.org this compound has been shown to inhibit the deubiquitinating activity associated with the p97 complex, affecting p97-associated deubiquitinating enzymes such as ataxin-3. nih.govnih.gov

This inhibition of deubiquitination leads to the accumulation of polyubiquitinated proteins in cells treated with this compound. nih.gov In fact, for a given time period, this compound-treated cells can accumulate more polyubiquitinated proteins than cells treated with the proteasome inhibitor MG132. nih.gov This accumulation of ubiquitinated substrates highlights a distinct mechanism of action compared to direct proteasome inhibition and underscores the intricate role of deubiquitination in the regulation of protein turnover. nih.gov

Table 4: this compound's Interaction with the Ubiquitin-Proteasome System

Target/Process Effect of this compound
p97-associated deubiquitination (PAD) Inhibition nih.govmedchemexpress.com
Ataxin-3 (a p97-associated DUB) Inhibition nih.govnih.gov
Polyubiquitinated protein levels Accumulation nih.gov
Proteasomal degradation Indirect interference at a pre-proteasomal step medchemexpress.com

Structural and Functional Characteristics of Eeyarestatin I

Bifunctional Molecular Architecture

Eeyarestatin I is recognized as a bi-modular compound, comprising two functionally independent domains: a large, hydrophobic aromatic module and a nitrofuran-containing (NFC) module. plos.orgnih.gov This dual structure allows for a targeted mechanism of action, where one part of the molecule directs its localization and the other enacts the inhibitory effect. plos.org This design underpins its ability to specifically interfere with protein homeostasis in the endoplasmic reticulum (ER). nih.govnih.gov

The aromatic domain of this compound is crucial for localizing the molecule to the endoplasmic reticulum membrane. plos.orgnih.gov While this module is not directly involved in the inhibition of EerI's primary target, p97 ATPase, and is non-toxic by itself, its role in recruitment is indispensable for the compound's specificity. plos.orgnih.gov By anchoring the molecule to the ER membrane, the aromatic domain increases the effective concentration of EerI at the site of its target, the membrane-bound p97. plos.org

This targeted localization is key to improving the compound's specificity. nih.govnih.gov It restricts the action of the inhibitory module to ER-associated functions, making EerI a more precise disruptor of ER homeostasis compared to compounds containing only the active inhibitory group. nih.gov Fluorescence microscopy studies have shown that while EerI accumulates in a perinuclear, reticular pattern characteristic of the ER, its active component alone distributes ubiquitously throughout the cell. nih.gov The aromatic domain, therefore, functions as a targeting group that enhances the compound's ability to preferentially inhibit membrane-associated p97. plos.orgnih.gov

The biological activity of this compound, including its cytotoxicity and ERAD inhibition, is conferred by the nitrofuran-containing (NFC) module. plos.orgnih.gov This functional group is directly responsible for binding to and inhibiting the AAA ATPase p97 (also known as VCP), an essential component of the ERAD machinery. nih.govnih.gov

In vitro binding assays, such as surface plasmon resonance (SPR) and pull-down assays, have demonstrated a direct interaction between the NFC domain and the p97 ATPase. nih.govnih.gov The binding appears to occur at the D1 domain of p97. nih.gov This interaction is selective, as the NFC module can distinguish between p97 and other closely related AAA proteins. nih.gov The inhibition of p97 disrupts the degradation pathway of misfolded proteins, leading to ER stress and, ultimately, cell death, which underlies EerI's anti-cancer properties. plos.orgnih.gov Studies have confirmed that the NFC domain alone is sufficient to induce the expression of ER stress markers and inhibit the degradation of ERAD substrates. nih.gov

Structure-Activity Relationship (SAR) Insights

The dissection of this compound into its constituent modules has provided significant insights into its structure-activity relationship (SAR). The functional independence of the two domains allows for their individual manipulation, clarifying the chemical basis of EerI's action. nih.gov

The bi-modular nature of EerI has been confirmed through domain substitution experiments. plos.org Research has shown that the aromatic module can be replaced with other, structurally different benzene-containing groups without a loss of biological activity, provided that the new module retains the ability to localize the compound to the membrane. plos.orgnih.govomicsdi.org This demonstrates that the primary contribution of this domain is membrane targeting rather than a specific structural interaction. plos.org

Conversely, modifications to the NFC module have a direct impact on the compound's inhibitory function. The removal or replacement of the nitrofuran group abolishes the cytotoxic and ERAD-inhibitory activities of the molecule, even when the ER localization is maintained. nih.gov This confirms that the NFC domain is the essential pharmacophore responsible for the biological effects of this compound. plos.orgnih.gov

Comparing this compound to compounds that represent its individual modules further illuminates its mechanism of action. nih.gov

5-nitro-2-furaldehyde (5-NA) , which represents the NFC module, is cytotoxic and inhibits ERAD, similar to EerI. nih.gov However, it has a broader effect on gene expression, suggesting it interacts with other cellular targets in addition to p97. nih.gov The addition of the aromatic domain in EerI, therefore, confers greater target specificity, focusing its activity on ER homeostasis. nih.gov

CBU-002 , a compound representing the aromatic domain, is completely inactive and non-toxic. nih.gov It does not induce ER stress or inhibit the degradation of ERAD substrates, highlighting that this portion of EerI serves solely as a targeting moiety. nih.gov

Eeyarestatin 24 (ES24) is a smaller analog of this compound. nih.gov Like its parent compound, ES24 contains a 5-nitrofuran group and has been shown to inhibit the Sec61 translocon, which is involved in protein translocation into the ER. nih.gov ES24 also exhibits antibacterial activity, a property it shares with the structurally related antibiotic nitrofurantoin. nih.gov While both EerI and ES24 target fundamental cellular processes related to protein handling, the addition of the large aromatic domain in EerI provides a distinct mechanism for enhanced specificity toward ER-membrane associated targets in eukaryotic cells. nih.govnih.gov

Interactive Data Table: Cytotoxicity of this compound and Related Compounds This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the potency of each compound in inducing cell death in the JEKO-1 cancer cell line. nih.gov A lower IC50 value signifies higher potency.

CompoundRepresented ModuleCytotoxic Activity (IC50 in JEKO-1 cells)
This compound Full Bifunctional Molecule~4.0 µM
5-NA Nitrofuran-Containing (NFC) Module~1.0 µM
CBU-002 Aromatic ModuleInactive

Applications of Eeyarestatin I As a Chemical Biology Research Tool

Dissection of Endoplasmic Reticulum Quality Control Mechanisms

Eeyarestatin I is a potent inhibitor of the endoplasmic reticulum-associated protein degradation (ERAD) pathway, a critical component of ER quality control. rndsystems.comtocris.com This pathway is responsible for identifying and eliminating misfolded or unassembled proteins from the ER, thereby maintaining protein homeostasis. plos.orgnih.gov EerI was initially identified in a high-throughput screen for its ability to block the degradation of a model ERAD substrate, a fusion protein of enhanced green fluorescent protein (EGFP) and a class I major histocompatibility complex (MHC) heavy chain. nih.govnih.gov

The inhibitory action of EerI allows researchers to stabilize ERAD substrates within the ER membrane, providing a snapshot of an intermediate stage in the degradation process. nih.govnih.gov This has been instrumental in defining new steps in the dislocation pathway for type I membrane proteins. nih.gov By blocking ERAD, EerI induces the accumulation of misfolded proteins, which in turn triggers the unfolded protein response (UPR), a set of signaling pathways that aim to restore ER homeostasis. researchgate.netecu.edu.auportlandpress.com This characteristic makes EerI a valuable tool for studying the intricate interplay between protein degradation and stress signaling within the ER.

Probing Protein Translocation and Retrotranslocation Processes

This compound has been shown to be a potent inhibitor of protein translocation into the ER. biologists.comnih.gov This process, mediated by the Sec61 translocon complex, is fundamental for the entry of secretory and membrane proteins into the secretory pathway. biologists.comnih.gov Research has demonstrated that EerI targets a component of the Sec61 complex, preventing the transfer of the nascent polypeptide chain from the targeting machinery to the translocon. biologists.comnih.gov This inhibition of co-translational transport provides a direct mechanism for the induction of ER stress observed with EerI treatment. nih.gov

The dual inhibitory action of this compound on both ERAD and protein translocation makes it a unique tool to study the coupling of these processes. nih.gov Retrotranslocation, the movement of misfolded proteins from the ER back into the cytosol for degradation, is a key step in ERAD. plos.org While EerI was initially thought to act prior to or during dislocation, further studies have revealed a more complex mechanism. nih.govplos.org It appears to interfere with both anterograde (into the ER) and retrograde (out of the ER) trafficking pathways. plos.orgcaymanchem.comcaymanchem.comnih.gov This broad activity allows researchers to investigate the coordination between protein entry, quality control, and exit from the ER. For example, studies using EerI have been crucial in understanding the secretion of inflammatory cytokines from T cells, highlighting the importance of both translocation and retrotranslocation in immune function. nih.gov

Investigating ERAD Pathway Components and Substrates

This compound has been instrumental in identifying and characterizing components and substrates of the ERAD pathway. ukri.org By arresting the degradation process, EerI allows for the accumulation and subsequent identification of proteins that are normally transient and rapidly degraded. ukri.org This has facilitated the study of specific ERAD substrates, such as the T-cell receptor alpha (TCRα) subunit and class I MHC heavy chains. nih.govmolbiolcell.org

A key molecular target of this compound is the p97/VCP (valosin-containing protein) complex, a cytosolic ATPase that provides the energy for the extraction of ubiquitinated substrates from the ER membrane. plos.orgresearchgate.netresearchgate.net EerI has been shown to associate with a p97-containing protein complex and inhibit the deubiquitination of p97-associated ERAD substrates, a process necessary for their degradation. caymanchem.comresearchgate.netpnas.org Specifically, it has been found to inhibit the ataxin-3 (Atx3)-dependent deubiquitination process. rndsystems.comtocris.com This targeted inhibition of a specific deubiquitinating enzyme associated with p97 has provided valuable insights into the regulation of substrate processing during ERAD. researchgate.net

The bifunctional nature of EerI, with a membrane-binding domain and a p97/VCP inhibitory group, makes it a specific disruptor of ER homeostasis. plos.orgnih.gov The aromatic module of EerI targets it to the ER membrane, allowing the nitrofuran-containing (NFC) module to interact with and inhibit p97. plos.orgnih.gov This has been crucial in elucidating the mechanism by which EerI inhibits ERAD and induces cell death. plos.org

Table 1: Investigational Use of this compound on ERAD Components and Substrates

ERAD Component/SubstrateEffect of this compoundResearch ApplicationReference
p97/VCP Inhibition of ATPase-associated deubiquitinationStudying the role of p97 in substrate extraction and processing plos.org, researchgate.net
Ataxin-3 Inhibition of deubiquitinating activityDissecting the regulation of substrate deubiquitination in ERAD rndsystems.com, tocris.com
Class I MHC heavy chain Blocks degradation and promotes accumulationModel substrate for studying ERAD of type I membrane proteins nih.gov, nih.gov
T-cell receptor α (TCRα) Inhibits degradation of the ER-resident formInvestigating the degradation of misfolded ER proteins nih.gov, molbiolcell.org

Utility in Unfolded Protein Response Studies

The inhibition of ERAD and protein translocation by this compound inevitably leads to the accumulation of misfolded proteins in the ER, a condition known as ER stress. researchgate.netpnas.org This makes EerI a valuable tool for inducing and studying the unfolded protein response (UPR). ecu.edu.auportlandpress.com The UPR is a complex signaling network that aims to alleviate ER stress by upregulating chaperones, enhancing ERAD, and transiently attenuating protein translation. researchgate.netnih.gov

Treatment of cells with EerI has been shown to activate all three major branches of the UPR, signified by the increased expression of ER stress markers such as BiP (Binding immunoglobulin protein), CHOP (C/EBP homologous protein), and the splicing of XBP1 mRNA. researchgate.netmedchemexpress.com Studies have shown that EerI treatment leads to an increase in the expression of ER stress response markers including Chop, Bip, PERK, and IRE1α. researchgate.net This allows researchers to investigate the downstream signaling cascades of the UPR and their consequences, such as the induction of apoptosis. researchgate.net

Interestingly, research suggests that the accumulation of non-translocated proteins in the cytosol, caused by EerI's inhibition of Sec61, may represent a novel mechanism for UPR activation. ecu.edu.auportlandpress.com This finding challenges the traditional view that the UPR is solely initiated by luminal ER stress. By using EerI, researchers can uncouple the different triggers of the UPR and gain a more nuanced understanding of how cells sense and respond to protein folding defects. The ability of EerI to induce ER stress and subsequent UPR activation has also been linked to its anti-cancer properties, as it can trigger apoptosis in cancer cells that are highly dependent on a functional ER. pnas.orgresearchgate.net

Synergistic Interactions and Combinatorial Research Strategies

Enhanced Cytotoxicity with Proteasome Inhibitors (e.g., Bortezomib)

The combination of Eeyarestatin I with the proteasome inhibitor bortezomib (B1684674) has demonstrated marked synergistic cytotoxicity in various cancer cell lines. This strategy is based on the sequential blockade of the protein degradation machinery. EerI inhibits the early stages of ERAD, preventing misfolded proteins from being removed from the endoplasmic reticulum, while bortezomib inhibits the proteasome, the final destination for the degradation of these proteins. pnas.orgnih.gov

This dual inhibition leads to a massive pile-up of misfolded and polyubiquitinated proteins, triggering overwhelming ER stress and leading to enhanced cancer cell death. pnas.orgnih.govnih.gov

Research Findings: In studies involving cervical cancer cell lines (CaSki, HeLa, and SW756), co-treatment with bortezomib and EerI markedly enhanced cell death. nih.gov This synergistic action allowed for a significant reduction in the concentration of bortezomib required for efficient cell killing. nih.gov Similarly, synergistic cytotoxicity was observed in mantle cell lymphoma (JEKO-1) and HBL-2 cell lines. pnas.org

Cell LineCancer TypeCombinationObserved Synergistic EffectSource
CaSki, HeLa, SW756Cervical CancerThis compound + BortezomibMarkedly enhanced cell death. nih.gov nih.gov
JEKO-1, HBL-2Mantle Cell LymphomaThis compound + BortezomibSignificant increase in cytotoxicity. pnas.org pnas.org
TT, MZCRC1Medullary Thyroid CancerThis compound + Sunitinib/VandetanibSynergistic induction of apoptosis. nih.gov nih.gov

Sensitization of Cell Lines to Conventional Chemotherapeutic Agents (e.g., Cisplatin)

This compound has also been shown to sensitize cancer cells to traditional chemotherapeutic drugs like cisplatin (B142131). Many cancers develop resistance to cisplatin, often by adapting to the cellular stress it induces. aacrjournals.orgresearchgate.net EerI can overcome this adaptive response by pushing the level of ER stress beyond a sustainable threshold, thereby re-sensitizing the cells to cisplatin's cytotoxic effects. aacrjournals.orgresearchgate.net

Research Findings: In human melanoma cells (CHL-01), which can adapt to cisplatin-induced ER stress, treatment with EerI was found to surpass these adaptive levels. aacrjournals.orgresearchgate.net The combination of EerI and cisplatin resulted in a significant increase in cell death compared to either agent used alone. aacrjournals.orgresearchgate.net This suggests that inducing further ER stress with an ERAD inhibitor is a promising strategy to chemosensitize melanoma cells. aacrjournals.orgresearchgate.net

Cell LineCancer TypeCombinationObserved Sensitization EffectSource
CHL-01MelanomaThis compound + CisplatinSignificant increase in cell death compared to single treatments. aacrjournals.orgresearchgate.net aacrjournals.orgresearchgate.net

Molecular Underpinnings of Synergistic Effects

The synergy observed with this compound in combination therapies is rooted in its ability to profoundly disrupt cellular protein homeostasis, leading to intolerable levels of ER stress and the activation of pro-apoptotic pathways.

Intensified ER Stress and Unfolded Protein Response (UPR): EerI inhibits the p97 ATPase complex, a critical component for extracting misfolded proteins from the ER for degradation. pnas.orgresearchgate.net When combined with a proteasome inhibitor like bortezomib, which blocks the subsequent degradation step, the result is a severe accumulation of ubiquitinated proteins and an amplified ER stress signal. pnas.orgnih.gov This sustained stress overwhelms the cell's adaptive UPR mechanisms, tipping the balance towards apoptosis. nih.govnih.gov

Upregulation of Pro-Apoptotic Proteins: The intense ER stress triggered by the combination therapy leads to the strong induction of pro-apoptotic transcription factors. Specifically, the combination of EerI and bortezomib results in a massive upregulation of Transcription Factor CHOP (C/EBP homologous protein). nih.gov CHOP is a key mediator of ER stress-induced apoptosis. aacrjournals.org Furthermore, this synergistic stress activates the transcription factors ATF3 and ATF4, which in turn drive the expression of the pro-apoptotic BH3-only protein NOXA. pnas.orgnih.govnih.gov NOXA is critical for EerI- and bortezomib-induced cell death. pnas.org

Epigenetic Regulation: A sophisticated mechanism involving epigenetic changes also contributes to the synergy. The accumulation of polyubiquitinated proteins caused by EerI and bortezomib leads to a compensatory loss of mono-ubiquitinated histone H2A (Ub-H2A), which is an epigenetic mark associated with transcriptional repression. pnas.orgnih.gov This "epigenetic derepression" cooperates with ATF3 and ATF4 to further activate NOXA expression, robustly promoting cell death. pnas.orgnih.gov

In the case of cisplatin, EerI-induced ER stress appears to overcome adaptive mechanisms that contribute to chemoresistance. aacrjournals.orgresearchgate.net By promoting the accumulation of the ER chaperone GRP78 and favoring the nuclear accumulation of the pro-apoptotic factor CHOP, EerI pushes the stressed cells towards apoptosis when co-administered with cisplatin. aacrjournals.orgresearchgate.net

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the effective concentration range of Eeyarestatin I in vitro?

  • Methodology :

  • Cell viability assays (e.g., MTT or ATP-based assays) are performed on cancer cell lines (e.g., A549, H358) using a dose range of 2.5–40 μM for 48 hours. Dose-dependent cell death is quantified, with IC50 values calculated for comparative studies .
  • Western blotting detects ER stress markers (Bip, CHOP) and ubiquitination of key proteins (PERK, IRE1α) at concentrations ≥20 μM .

Q. How does this compound inhibit the ERAD pathway mechanistically?

  • Mechanism :

  • Binds to the p97/VCP ATPase, blocking its role in extracting polyubiquitinated substrates from the ER membrane for proteasomal degradation .
  • Inhibits Sec61-mediated protein translocation, preventing nascent proteins from entering the ER lumen. This disrupts ER homeostasis and induces unresolved ER stress .

Q. What are the recommended storage and solubility protocols for this compound?

  • Protocol :

  • Store lyophilized powder at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). Prepare stock solutions in DMSO (30 mg/mL) and dilute in cell culture media to avoid solvent toxicity (>0.1% DMSO final) .
  • For in vivo studies, use a vehicle mix of DMSO/Tween 80/saline (1:4:4.5) and administer via intraperitoneal injection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for ERAD inhibition (e.g., 8 μM vs. 20–40 μM)?

  • Analysis :

  • Variations arise from cell type specificity (e.g., JEKO-1 vs. A549 cells) and assay endpoints (e.g., ERAD inhibition vs. cell death). For ERAD-specific effects, use lower concentrations (8–10 μM) and monitor polyubiquitinated protein accumulation via immunoblotting .
  • Higher doses (20–40 μM) induce secondary effects like apoptosis via NOXA upregulation, complicating ERAD-specific interpretations .

Q. What experimental designs are optimal for studying this compound’s dual functionality in ERAD inhibition and Sec61 translocation blockade?

  • Design :

  • Domain-specific studies : Use structural analogs (e.g., nitrovinylfuran derivatives) to isolate p97 binding from membrane localization. Mutagenesis of the aromatic domain can clarify ER membrane targeting .
  • Time-course assays : Differentiate early ERAD inhibition (2–6 hours) from late-stage Sec61 blockade (12–24 hours) using pulse-chase labeling of ER client proteins .

Q. How does this compound synergize with other ER stressors (e.g., proteasome inhibitors) in cancer models?

  • Combination strategies :

  • Co-treatment with bortezomib (proteasome inhibitor) amplifies ER stress, leading to caspase-3 activation and apoptosis. Dose matrices (e.g., 2.5–10 μM this compound + 5–20 nM bortezomib) are recommended to identify synergistic zones .
  • In vivo validation: Use xenograft models (e.g., H1299 cells in mice) with alternating dosing schedules to minimize toxicity .

Q. What in vivo models best recapitulate this compound’s antitumor effects?

  • Model selection :

  • Subcutaneous xenografts (e.g., H1299 lung cancer cells) with biweekly intraperitoneal injections (2.5 mg/kg) show significant tumor growth suppression. Monitor ER stress markers (CHOP) in tumor lysates via immunohistochemistry .
  • Limitation : Poor blood-brain barrier penetration limits utility in glioblastoma models unless paired with delivery enhancers (e.g., nanoparticles) .

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